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Compound of Interest

Compound Name:
(4-Chloro-pyrimidin-2-yl)-

isopropyl-amine

CAS No.: 71406-60-5

Cat. No.: B1603203

Get Quote

Executive Summary: The "Reverse" Isomer
Challenge
(4-Chloro-pyrimidin-2-yl)-isopropyl-amine (CAS: 71406-60-5) represents a critical

pharmacophore in the development of kinase inhibitors (e.g., CDK, ALK inhibitors). While

structurally simple, it presents a classic regioselectivity problem in pyrimidine chemistry.

Standard nucleophilic aromatic substitution (

) on 2,4-dichloropyrimidine favors the C4-position due to the para-like electronic deficiency.
This molecule, however, carries the amine at the C2-position, requiring specialized synthetic
strategies to avoid isomeric mixtures.

This guide details the structural properties, a high-fidelity synthesis protocol via reductive

amination, and the reactivity profile that makes this scaffold a versatile "linchpin" for fragment-

based drug design.
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The molecule consists of a pyrimidine core substituted with a reactive chlorine handle at C4

and a steric isopropylamine group at C2.

Parameter Specification

IUPAC Name 4-Chloro-N-(propan-2-yl)pyrimidin-2-amine

CAS Number 71406-60-5

Molecular Formula

Molecular Weight 171.63 g/mol

Exact Mass 171.0563

Topological Polar Surface Area (TPSA) 38.0

cLogP ~1.82 (Estimated)

H-Bond Donors / Acceptors 1 / 3

Key Reactivity
C4-Cl (

, Pd-coupling); C2-NH (H-bond donor)

Structural Analysis[1]
Electronic Distribution: The pyrimidine ring is

-deficient. The nitrogen atoms at positions 1 and 3 withdraw electron density, making C2, C4,
and C6 electrophilic.

Regioselectivity Nodes:

C4 Position: Most electrophilic due to the additive inductive effect of N1 and N3

(comparable to para position).

C2 Position: Sterically flanked by two ring nitrogens. Nucleophilic attack here is

electronically favorable but kinetically slower than C4 without catalysis.
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Steric Bulk: The isopropyl group at C2 provides a hydrophobic "shield," often used in drug

design to fill hydrophobic pockets (e.g., the ATP-binding site of kinases) and improve

metabolic stability compared to linear alkyl chains.

Synthetic Pathways[2]
To obtain high purity, one must bypass the inherent C4-selectivity of 2,4-dichloropyrimidine.

Two primary routes exist: the Direct Regioselective Route (challenging) and the Reductive

Amination Route (Recommended).

Route A: Reductive Amination (Recommended)
This route guarantees the position of the amine by starting with the pre-functionalized 2-amino-

4-chloropyrimidine.

Mechanism:

Condensation: 2-Amino-4-chloropyrimidine reacts with acetone to form a ketimine

intermediate.

Reduction: Selective reduction of the imine using Sodium Triacetoxyborohydride (STAB)

yields the secondary amine. The C4-Cl bond remains intact as STAB is chemoselective for

imines/aldehydes.

Route B: Lewis-Acid Controlled
Direct reaction of 2,4-dichloropyrimidine with isopropylamine typically yields a 9:1 mixture

favoring the 4-isopropylamino isomer. However, the use of Lewis acids (e.g.,

) or specific solvents can shift selectivity toward C2, though purification remains a bottleneck.

Visualizing the Synthetic Logic
The following diagram contrasts the "Standard" (undesired) outcome with the "Targeted"

(desired) workflow.
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Figure 1: Comparison of synthetic routes. The reductive amination pathway (bottom) avoids

regioselectivity issues inherent in direct substitution (top).[1]

Detailed Experimental Protocol
Objective: Synthesis of 4-Chloro-N-isopropylpyrimidin-2-amine via Reductive Amination.

Materials
Substrate: 2-Amino-4-chloropyrimidine (1.0 equiv)

Reagent: Acetone (5.0 equiv, excess acts as solvent/reactant)

Reductant: Sodium Triacetoxyborohydride (

) (1.5 equiv)

Catalyst: Acetic Acid (AcOH) (1.0 equiv)
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Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Methodology
Imine Formation:

In a dry round-bottom flask, dissolve 2-amino-4-chloropyrimidine in DCE (0.2 M

concentration).

Add Acetone (5 equiv) and Acetic Acid (1 equiv).

Stir at room temperature for 1–2 hours. Note: Formation of the ketimine may be slow due

to the electron-poor nature of the pyrimidine amine. Monitoring by TLC/LCMS is crucial.

Reduction:

Cool the mixture to 0°C.

Add

portion-wise over 20 minutes.

Allow the reaction to warm to room temperature and stir overnight (12–16 h).

Quench & Workup:

Quench with saturated aqueous

until gas evolution ceases.

Extract with Dichloromethane (DCM) (3x).

Wash combined organics with brine, dry over

, and concentrate in vacuo.

Purification:

The crude residue is often pure enough for subsequent steps. If necessary, purify via flash

column chromatography (Hexanes/Ethyl Acetate gradient).
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Self-Validating Quality Control (QC)
1H NMR (CDCl3, 400 MHz): Look for the disappearance of the

broad singlet (~5.0 ppm) and the appearance of the isopropyl methine septet (~4.1 ppm) and
methyl doublet (~1.2 ppm). The pyrimidine protons (H5, H6) should appear as doublets in
the aromatic region (~6.5 ppm and ~8.1 ppm).

LCMS: Confirm parent ion

(Chlorine isotope pattern 3:1).

Reactivity & Applications in Drug Discovery
Once synthesized, this molecule serves as a versatile scaffold. The C4-Chlorine is a

"privileged" handle for further diversification.

Suzuki-Miyaura Coupling (C-C Bond Formation)
The C4-Cl bond is highly reactive toward Palladium-catalyzed cross-coupling.

Reagents: Aryl boronic acid,

or

,

.

Application: Attaching aryl groups to build the kinase inhibitor core (e.g., mimicking the

purine ring of ATP).

Nucleophilic Aromatic Substitution ( )
Despite the electron-donating isopropylamine at C2, the C4 position remains sufficiently

electrophilic for a second

reaction with strong nucleophiles (amines, thiols), though harsher conditions (heat, DIPEA)
may be required compared to the dichloro-precursor.
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Pathway Visualization: The "Linchpin" Strategy
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Figure 2: Divergent synthesis capabilities. The scaffold allows for the modular assembly of

complex pharmaceutical agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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